molecular formula C14H15N5O3 B450793 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide

N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide

Cat. No.: B450793
M. Wt: 301.3g/mol
InChI Key: SGZKHIJRFAJTSU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is a hydrazone derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 2-{4-nitrophenyl}acetohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted hydrazones.

Mechanism of Action

The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-chlorophenyl}acetohydrazide
  • N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-methylphenyl}acetohydrazide

Uniqueness

N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-{4-nitrophenyl}acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.3g/mol

IUPAC Name

N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H15N5O3/c1-10-12(9-18(2)17-10)8-15-16-14(20)7-11-3-5-13(6-4-11)19(21)22/h3-6,8-9H,7H2,1-2H3,(H,16,20)/b15-8+

InChI Key

SGZKHIJRFAJTSU-OVCLIPMQSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

SMILES

CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.